9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine
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Overview
Description
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 3-(2-phenylimidazol-1-yl)propyl group at the N-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, where an aryl halide reacts with the imidazole ring.
Formation of the purine ring: The purine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling of the imidazole and purine rings: The final step involves coupling the 3-(2-phenylimidazol-1-yl)propyl group to the purine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Aryl halides, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
9-Methylpurine: A simpler purine derivative with a methyl group at the 9th position.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2nd position.
6-Aminopurine: A purine derivative with an amino group at the 6th position.
Uniqueness
9-methyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine is unique due to its combined structural features of both purine and imidazole rings, along with specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
9-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-24-13-23-15-16(21-12-22-18(15)24)19-8-5-10-25-11-9-20-17(25)14-6-3-2-4-7-14/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJFDBGOSMYKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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